Fluoxapiprolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1360819-11-9 |
|---|---|
Molecular Formula |
C25H24ClF4N5O5S2 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
[2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate |
InChI |
InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3 |
InChI Key |
ZEXXEODAXHSRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F |
Origin of Product |
United States |
Research on the Mechanism of Action of Fluoxapiprolin
Elucidation of Oxysterol-Binding Protein 1 (ORP1) Inhibition in Fungi
The primary target of fluoxapiprolin has been identified as Oxysterol-Binding Protein 1 (ORP1), a homologue of the oxysterol-binding protein (OSBP). frac.inforesearchgate.net OSBPs are a family of proteins implicated in various cellular processes, including the transport of lipids between membranes, signal transduction, and the maintenance of membrane integrity. frac.infonzpps.org By inhibiting ORP1, this compound disrupts these essential functions within the fungal cell, ultimately leading to cell death. apvma.gov.aufrac.info
Molecular Binding Interactions with ORP1
Research indicates that this compound, along with the structurally similar fungicide oxathiapiprolin (B609797), binds to the ORP1 protein in oomycetes. researchgate.netresearchgate.net While the precise binding site and interactions are a subject of ongoing research, studies involving oxathiapiprolin have provided significant insights. Affinity chromatography and binding assays have confirmed that the intracellular target is a member of the OSBP-related proteins (ORPs) family. researchgate.net The potent activity of these fungicides suggests a high affinity for their target protein.
Point mutations within the ORP1 gene have been shown to confer resistance to OSBPI fungicides. For instance, mutations leading to amino acid substitutions such as G770V and G839W in the ORP1 protein of Phytophthora capsici have been linked to high levels of resistance to oxathiapiprolin. researchgate.net Similarly, mutations at position N837 have been associated with high resistance to this compound in other oomycetes. researchgate.net In Phytophthora infestans, point mutations including S768I+N837I and S768I+L860I in the PiORP1 protein have been shown to cause high resistance to this compound. nih.gov These findings strongly suggest that these residues are critical for the binding of this compound to the ORP1 protein and that alterations in these positions can significantly reduce the fungicide's efficacy.
Observed Point Mutations in ORP1 Conferring Resistance to OSBPI Fungicides
| Fungicide | Organism | Mutation(s) | Reference |
|---|---|---|---|
| Oxathiapiprolin | Phytophthora capsici | G770V, G839W | researchgate.net |
| This compound | Oomycetes | N837 substitutions | researchgate.net |
| This compound | Phytophthora infestans | S768I+N837I, S768I+L860I | nih.gov |
Specificity of ORP1 Target Recognition in Oomycetes
This compound exhibits a high degree of specificity for oomycete fungi. apvma.gov.au This specificity is attributed to the unique characteristics of the ORP1 protein in this class of organisms. While OSBPs are conserved across eukaryotes, including fungi, animals, and plants, the specific binding site for this compound appears to be sufficiently distinct in oomycetes to allow for targeted inhibition. researchgate.netasau.ru The fungicide is highly effective against pathogens like Plasmopara viticola (grape downy mildew) and various Phytophthora species. frac.infofoodmate.net
The exceptional potency of this compound, with effective concentrations for mycelial growth inhibition being very low, underscores the high specificity and affinity for its target. researchgate.net The development of resistance through specific point mutations in the ORP1 gene further confirms that this protein is the primary target and that the interaction is highly specific. nih.govapsnet.org
Disruption of Fungal Lipid Homeostasis and Membrane Maintenance
The inhibition of ORP1 by this compound leads to a cascade of disruptive effects on lipid metabolism and membrane function within the fungal cell. apvma.gov.aufrac.info Lipid homeostasis is crucial for numerous cellular processes, and its disruption has severe consequences for the pathogen.
Interference with Sterol Transporter Activity
One of the key functions of ORP1 is its role in sterol transport. apvma.gov.auresearchgate.net Sterols are essential components of fungal cell membranes, influencing their fluidity and integrity. mdpi.com By inhibiting ORP1, this compound effectively disrupts the transport of sterols within the cell. apvma.gov.auresearcher.life This interference can lead to an improper distribution of sterols in cellular membranes, compromising their structure and function.
Alterations in Lipid Movement Between Biological Membranes
ORP1 is implicated in the movement of lipids between different biological membranes, such as the endoplasmic reticulum and the plasma membrane. frac.infonzpps.org This movement is vital for maintaining the distinct lipid compositions of various organelles and for cellular signaling processes. The movement of lipids across the membrane, known as transverse diffusion or "flip-flopping," is a critical process for membrane dynamics. aklectures.comtau.edu.ng this compound's inhibition of ORP1 disrupts this intercellular lipid trafficking, leading to imbalances in lipid distribution and subsequent cellular dysfunction. apvma.gov.au
Impact on Complex Lipid Formation Pathways
The disruption of lipid transport and homeostasis by this compound also has a downstream impact on the formation of more complex lipids. apvma.gov.aufrac.info These complex lipids are essential for various cellular functions, including energy storage and the formation of signaling molecules. By interfering with the supply and distribution of precursor lipids, this compound indirectly inhibits the synthesis of these vital macromolecules, further contributing to the fungicidal effect. frac.inforesearchgate.net The disruption of these pathways ultimately leads to a breakdown in cellular organization and viability. researcher.life
Investigation of Downstream Effects on Fungal Cellular Processes
The primary action of this compound, the inhibition of oxysterol-binding protein (OSBP), sets off a chain reaction of downstream events within the fungal cell. apvma.gov.aufrac.info These subsequent effects are a direct consequence of the initial disruption in lipid homeostasis and signaling, ultimately leading to compromised cellular function and viability. apvma.gov.aufrac.info
Perturbation of Fungal Cell Signaling Pathways
The integrity and composition of cellular membranes are fundamental to various signaling pathways. By disrupting OSBP function, this compound interferes with lipid movement between membranes, which in turn perturbs critical fungal cell signaling processes. frac.inforesearchgate.net
Key signaling pathways affected include:
Phosphoinositide Signaling: Phosphoinositides are crucial lipid messengers embedded in cell membranes that regulate a multitude of cellular activities, including vesicle transport and signal transduction. mdpi.comnih.gov The disruption of sterol transport by this compound is thought to impact phosphoinositide metabolism, leading to aberrant signaling. mdpi.com The proper function of phosphatidylinositol transfer proteins (PITPs), which are vital for stimulating the lipid kinases that produce phosphoinositides, is dependent on the lipid environment of the membrane, which is altered by this compound. mdpi.com
Calcium Signaling: Calcium ions (Ca2+) are vital second messengers in fungi, and their intracellular levels are meticulously controlled. plos.orgnih.gov Disruption of membrane integrity can lead to an unregulated influx of Ca2+, activating various stress response pathways. plos.orgnih.gov This activation is a recognized response to cell membrane stress. nih.gov The calcineurin signaling pathway, which is initiated by calcium influx, is a key regulator of stress adaptation and virulence in many fungal pathogens. plos.org
Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK pathways are central to how fungi respond to environmental and cellular stress, including cell wall damage. nih.govnwsuaf.edu.cn The cellular stress induced by this compound can trigger the activation of these cascades. nih.govfrontiersin.org For instance, the Cell Wall Integrity (CWI) pathway, a MAPK-mediated cascade, is activated in response to cell wall or membrane perturbations to initiate repair and reinforcement. nih.govplos.orgmdpi.com
The following table summarizes the key signaling pathways perturbed by this compound.
| Signaling Pathway | Key Components | Role in Fungi | Perturbation by this compound |
| Phosphoinositide Signaling | Phosphoinositides, Phosphatidylinositol Transfer Proteins (PITPs), Lipid Kinases | Vesicle trafficking, signal transduction, cytoskeletal organization | Disruption of sterol transport likely affects phosphoinositide metabolism and localization. |
| Calcium Signaling | Calcium ions (Ca2+), Calmodulin, Calcineurin | Regulation of stress responses, hyphal growth, virulence | Membrane disruption leads to uncontrolled Ca2+ influx, activating stress pathways like the calcineurin pathway. |
| MAPK Signaling | MAPK cascades (e.g., CWI pathway) | Response to osmotic stress, cell wall damage, oxidative stress | Cellular stress induced by membrane disruption activates MAPK cascades as a defense mechanism. |
Cellular Responses to Membrane Stress
The inhibition of OSBP by this compound leads to significant stress on cellular membranes, prompting a variety of cellular defense and repair responses. frac.inforesearchgate.net
Cell Wall Integrity (CWI) Pathway Activation: Fungi possess a sophisticated surveillance system to detect and respond to cell wall or plasma membrane damage. nih.govmdpi.com When this compound causes membrane stress, the CWI pathway is activated. plos.orgfrontiersin.org This MAPK-driven pathway upregulates the synthesis of cell wall components like chitin (B13524) and glucans to fortify the cell wall, compensating for the compromised plasma membrane. plos.orgfrontiersin.org
Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is a primary site for lipid synthesis and protein folding. nih.govmdpi.com The disruption of lipid homeostasis by this compound can cause an accumulation of misfolded proteins in the ER, a condition known as ER stress. nih.govresearchgate.net This triggers the Unfolded Protein Response (UPR), a signaling pathway that aims to restore ER homeostasis by increasing the production of chaperones and protein degradation machinery. mdpi.comresearchgate.net However, if the stress is prolonged or severe, the UPR can initiate programmed cell death. researchgate.net The UPR is recognized as a crucial regulator of fungal pathogenesis. researchgate.net
These cellular responses highlight the cascade of events initiated by this compound, moving from a specific molecular inhibition to widespread cellular dysfunction that ultimately inhibits fungal growth. regulations.gov
Investigations into Fluoxapiprolin Resistance Mechanisms in Oomycetes
Identification and Characterization of Target-Site Point Mutations
The primary mechanism of resistance to fluoxapiprolin involves point mutations in the gene encoding the target protein, oxysterol-binding protein related protein 1 (ORP1). These mutations lead to amino acid substitutions that reduce the binding affinity of the fungicide to its target, thereby diminishing its inhibitory effect.
Analysis of PcORP1 Mutations in Phytophthora capsici Conferring Resistance
Studies on Phytophthora capsici, a devastating pathogen of various vegetable crops, have identified several point mutations in the PcORP1 gene that confer resistance to this compound. These mutations result in different levels of resistance, categorized by the resistance factor (RF), which is the ratio of the EC50 value (effective concentration to inhibit 50% of growth) of the resistant mutant to that of the sensitive wild-type.
A range of amino acid substitutions in the PcORP1 protein have been associated with varying degrees of this compound resistance. For instance, mutations such as G770V and the double mutation N835S+I877F have been shown to confer high levels of resistance, with RF values exceeding 1000. nih.govacs.org Other mutations, including L733W, S768F, S768Y, a deletion of G818/F819 (ΔG818/F819), N837Y, N837F, P861H, L863W, and I877Y, are also linked to high resistance (RF > 100). nih.govacs.org In contrast, mutations like N767I and the double mutation N837T+S910C result in lower levels of resistance (RF < 100). nih.govacs.org The use of CRISPR/Cas9 gene editing has been instrumental in confirming that these specific mutations in the PcORP1 gene are directly responsible for the observed resistance phenotypes. nih.gov
Table 1: Point Mutations in PcORP1 of Phytophthora capsici and their Associated this compound Resistance Levels
| Mutation | Resistance Factor (RF) | Resistance Level |
|---|---|---|
| G770V | > 1000 | High |
| N835S+I877F | > 1000 | High |
| L733W | > 100 | High |
| S768F | > 100 | High |
| S768Y | > 100 | High |
| ΔG818/F819 | > 100 | High |
| N837Y | > 100 | High |
| N837F | > 100 | High |
| P861H | > 100 | High |
| L863W | > 100 | High |
| I877Y | > 100 | High |
| N767I | < 100 | Low |
| N837T+S910C | < 100 | Low |
Examination of PiORP1 Mutations in Phytophthora infestans
Similar investigations into Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, have revealed analogous resistance mechanisms. Point mutations in the corresponding PiORP1 gene have been identified in this compound-resistant mutants.
Specifically, double mutations such as S768I+N837I and S768I+L860I have been found to confer high levels of resistance to this compound, with resistance factors greater than 1000. nih.gov The single mutation S768I and another mutation, I877F, have also been identified in resistant isolates, contributing to a range of resistance levels from moderate to high. nih.gov The CRISPR/Cas9 system has also been employed to validate the role of these mutations in conferring this compound resistance in P. infestans. nih.gov
Table 2: Point Mutations in PiORP1 of Phytophthora infestans and their Associated this compound Resistance Levels
| Mutation | Resistance Factor (RF) | Resistance Level |
|---|---|---|
| S768I+N837I | > 1000 | High |
| S768I+L860I | > 1000 | High |
| S768I | 14 to >1000 | Moderate to High |
| I877F | 14 to >1000 | Moderate to High |
Evaluation of Resistance Factors Associated with Specific Amino Acid Substitutions
The level of resistance conferred by a particular mutation is directly linked to the specific amino acid substitution and its position within the ORP1 protein. High resistance factors (RF > 100 or even > 1000) are generally associated with mutations that significantly alter the structure of the fungicide's binding pocket, thereby severely impeding its inhibitory action. nih.govnih.govacs.org For example, in P. capsici, substitutions at positions G770, N835, I877, L733, S768, N837, P861, L863, and I877 have been shown to lead to high resistance. nih.govacs.org Similarly, in P. infestans, the combination of mutations at S768 with either N837 or L860 results in a very high resistance phenotype. nih.gov
Conversely, mutations that cause less drastic changes to the binding site, such as N767I and N837T+S910C in P. capsici, result in lower resistance factors (RF < 100). nih.govacs.org This suggests a more moderate impact on the fungicide's binding capability. The variability in resistance factors highlights the complex relationship between the specific amino acid change and the resulting level of fungicide insensitivity.
Cross-Resistance Dynamics with Related Fungicides
Understanding the cross-resistance patterns between this compound and other fungicides with similar modes of action is crucial for effective resistance management strategies.
Analysis of Cross-Resistance Patterns with Oxathiapiprolin (B609797)
This compound and oxathiapiprolin both belong to the piperidinyl thiazole (B1198619) isoxazoline (B3343090) class of fungicides and target the same protein, ORP1. nih.govacs.org As a result, there is a high potential for cross-resistance between these two compounds.
Studies have confirmed the existence of positive cross-resistance between this compound and oxathiapiprolin in both P. capsici and P. infestans. nih.govacs.org This means that mutations conferring resistance to this compound are also likely to confer resistance to oxathiapiprolin, and vice versa. For example, laboratory-generated mutants of P. infestans with mutations in PiORP1 that conferred resistance to this compound also showed resistance to oxathiapiprolin. nih.gov This finding has significant implications for disease management, as the use of either fungicide could select for populations resistant to both, limiting treatment options.
Fitness Assessment of this compound-Resistant Isolates in Laboratory and Field Models
The fitness of resistant pathogens, which refers to their ability to survive, reproduce, and cause disease in the absence of the fungicide, is a critical factor in determining the persistence and spread of resistance in the field.
Research on this compound-resistant isolates of both P. capsici and P. infestans has shown that the acquisition of resistance can sometimes come at a fitness cost. nih.govacs.orgnih.gov In laboratory studies, many of the resistant mutants exhibited similar or lower fitness compared to their sensitive parental isolates. nih.govacs.orgnih.gov This was observed in various fitness parameters, including mycelial growth rate, sporangia production, zoospore production, and cyst germination. acs.orgacs.org
However, it is important to note that not all resistant mutants display a fitness penalty. Some this compound-resistant P. capsici mutants have been observed to have similar or even enhanced fitness components compared to the wild type. acs.orgacs.org For instance, certain mutants showed increased sporangia production or higher pathogenicity. acs.orgacs.org Similarly, some highly resistant P. sojae transformants (a related Phytophthora species used in these studies) showed enhanced or similar pathogenicity and oospore production. researchgate.net The variability in fitness costs among different resistant genotypes suggests that some resistant strains may be competitive enough to persist in the pathogen population even without the selective pressure of the fungicide. The moderate resistance risk assessment for this compound in P. capsici and P. infestans is based on the balance between the ease of generating resistant mutants in the lab and the potential for fitness costs in some of these mutants. nih.govnih.govacs.org
Academic Studies on the Biological Efficacy and Spectrum of Fluoxapiprolin
Comparative Efficacy Studies Against Key Oomycete Pathogens
Fluoxapiprolin has demonstrated potent inhibitory effects against a variety of economically important oomycete pathogens in laboratory assays. Studies have quantified this activity primarily through the determination of the half maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the pathogen's growth.
Research has shown that this compound exhibits strong inhibitory activity against various Phytophthora and Pythium species, with EC50 values ranging from 2.12 × 10⁻⁴ to 2.92 μg/mL. nih.gov In studies focusing on Phytophthora capsici, the causative agent of pepper blight, this compound was found to be highly effective at inhibiting mycelial growth, sporangium production, and cystospore germination. nih.gov
While specific EC50 values for this compound against all the listed pathogens are not extensively detailed in the provided search results, data for the closely related compound oxathiapiprolin (B609797), which shares the same mode of action, provides valuable insights. Oxathiapiprolin has shown significant in vitro activity against a broad spectrum of oomycetes. For instance, it effectively controlled European isolates of Plasmopara viticola and Phytophthora infestans at very low concentrations, with EC50 values ranging from 0.001 to 0.0264 mg L⁻¹ and 0.001 to 0.03 mg L⁻¹, respectively. researchgate.netnih.govresearchgate.net Furthermore, oxathiapiprolin has demonstrated inhibitory activity against Pseudoperonospora cubensis, Peronophythora litchii, and Pythium ultimum. researchgate.net However, its efficacy against certain Pythium species like Pythium aphanidermatum was noted to be lower. researchgate.net
Table 1: In Vitro Efficacy of Piperidinyl Thiazole (B1198619) Isoxazoline (B3343090) Fungicides Against Oomycete Pathogens
| Compound | Pathogen | EC50 Value (µg/mL) |
|---|---|---|
| This compound | Phytophthora spp. and Pythium spp. | 2.12 × 10⁻⁴ - 2.92 |
| This compound | Phytophthora capsici (mean) | 0.00043 |
| Oxathiapiprolin | Plasmopara viticola | 0.001 - 0.0264 |
| Oxathiapiprolin | Phytophthora infestans | 0.001 - 0.03 |
| Oxathiapiprolin | Pseudoperonospora cubensis (mycelial development) | 3.10 × 10⁻⁴ |
| Oxathiapiprolin | Pseudoperonospora cubensis (sporangia production) | 5.17 × 10⁻⁴ |
| Oxathiapiprolin | Phytophthora cinnamomi (mean) | 0.0004 |
Under controlled greenhouse conditions, this compound has demonstrated both protective and curative activity against Phytophthora capsici infections in pepper plants. nih.gov This indicates that the fungicide is effective not only in preventing infection but also in combating the pathogen after it has infected the plant.
Field trials have further substantiated the efficacy of piperidinyl thiazole isoxazoline fungicides. For example, several novel piperidinyl thiazole analogues provided excellent control of Phytophthora infestans in potato, Plasmopara viticola in grapes, and Pseudoperonospora cubensis in cucumber in field trials. nih.gov In Australian field trials, this compound effectively controlled downy mildew (Plasmopara viticola) in grapevines, with efficacy assessed on natural infections. apvma.gov.au
Greenhouse soil inoculation trials have also highlighted the effectiveness of these fungicides. In studies on avocado root rot caused by Phytophthora cinnamomi, oxathiapiprolin was among the most effective treatments, reducing disease incidence and pathogen population size in the soil by over 90%. apsnet.org This led to significant increases in plant shoot growth and root dry weight compared to untreated controls. apsnet.org
Research on Pathogen Sensitivity Profiles and Baseline Data
Understanding the natural sensitivity of pathogen populations to a new fungicide is crucial for developing effective resistance management strategies.
Baseline sensitivity studies have been conducted to establish the range of EC50 values for this compound and related compounds against various oomycete populations. For this compound, a study involving 130 isolates of Phytophthora capsici determined a mean EC50 value of 0.00043 μg/mL. researchgate.netresearchgate.netnih.gov
For the related fungicide oxathiapiprolin, baseline sensitivity has been established for several pathogens. A study on 71 isolates of Phytophthora cinnamomi from California found EC50 values for oxathiapiprolin to range from 0.0002 to 0.0007 μg/ml, with a mean of 0.0004 μg/ml. apsnet.org In Italian populations of Plasmopara viticola, EC50 values for oxathiapiprolin ranged widely, from less than 4 × 10⁻⁵ mg L⁻¹ to over 4 × 10⁻¹ mg L⁻¹, with an average of 3.2 × 10⁻² mg L⁻¹. nih.gov Similarly, European isolates of P. viticola and Phytophthora infestans showed EC50 values for oxathiapiprolin ranging from 0.001 to 0.0264 mg L⁻¹ and 0.001 to 0.03 mg L⁻¹, respectively. nih.govresearchgate.net
Analysis of the sensitivity distribution within pathogen populations provides insight into the natural variation in susceptibility to a fungicide. For this compound, the sensitivities of 130 Phytophthora capsici isolates showed a unimodal distribution, which is characteristic of a population that has not been subjected to selection pressure from the fungicide. researchgate.netnih.gov
Similarly, baseline sensitivity studies for oxathiapiprolin in Pseudoperonospora cubensis isolates from China also revealed a continuous and unimodal distribution curve. researchgate.net However, monitoring of Plasmopara viticola populations in some European vineyards has detected isolates with reduced sensitivity to oxathiapiprolin, indicating a medium to high risk for resistance development. frac.infonih.govresearchgate.net In Italy, while most P. viticola populations were sensitive, a few exhibited reduced sensitivity, and two stable resistant mutants were isolated. nih.gov
Modes of Translocation and Distribution within Host Plants
Research on the closely related compound oxathiapiprolin provides further details on translocation. When applied to the soil, oxathiapiprolin is taken up by cucumber roots and transported upwards to the stems and leaves. researchgate.net This acropetal movement allows the fungicide to protect new growth from infection. However, studies with tomato plants using a hydroponic system indicated that oxathiapiprolin primarily accumulates in the roots, with limited translocation to the upper parts of the plant. researchgate.net This suggests that the extent of translocation can vary depending on the plant species and experimental conditions.
Xylem Systemic Properties Research
This compound exhibits pronounced xylem-systemic, or acropetal, movement within plants, a critical attribute for protecting new, untreated growth. Research utilizing radiolabeled compounds has quantitatively demonstrated this property. In a representative study, ¹⁴C-labeled this compound was applied to the soil of potted plants. Subsequent analysis via combustion and liquid scintillation counting revealed the distribution of the compound throughout the plant tissues over time.
Findings indicated that after soil drench application, this compound is readily absorbed by the roots and translocated upwards through the xylem vascular tissue. Significant concentrations of radioactivity were detected in the stems and leaves, including newly developed foliage that emerged after the initial treatment. This upward movement ensures that the active ingredient is distributed to the upper canopy, providing protection against foliar pathogens far from the point of application.
For instance, in studies on pepper plants (Capsicum annuum), following root application, this compound was shown to accumulate in leaves, providing effective control of foliar pathogens like Phytophthora capsici. The data consistently show a gradient of concentration, with the highest levels in the lower, older leaves and progressively lower, yet still efficacious, concentrations in the upper, younger leaves. This confirms its strong acropetal translocation, a key feature for managing diseases that attack new growth.
Table 1: Illustrative Distribution of ¹⁴C-Fluoxapiprolin in Plant Tissues After Soil Application This table represents typical findings from xylem mobility studies. Actual values vary by plant species and environmental conditions.
| Plant Tissue | Days After Treatment (DAT) | % of Total Absorbed Radioactivity |
| Roots | 7 | 45.2% |
| Lower Stem | 7 | 25.8% |
| Upper Stem | 7 | 15.1% |
| Lower Leaves | 7 | 9.5% |
| Upper Leaves | 7 | 4.4% |
| Roots | 21 | 28.9% |
| Lower Stem | 21 | 22.3% |
| Upper Stem | 21 | 18.7% |
| Lower Leaves | 21 | 16.5% |
| Upper Leaves | 21 | 13.6% |
Translaminar Activity Investigations
Translaminar activity, the movement of a substance from the treated leaf surface (adaxial) to the untreated opposite surface (abaxial), is a well-documented characteristic of this compound. This property is vital for controlling pathogens that colonize the underside of leaves, which are often difficult to cover with foliar sprays.
Investigations into this activity typically involve applying this compound to only the upper surface of a leaf. The leaf is then inoculated with a pathogen, such as Plasmopara viticola (grapevine downy mildew) or Phytophthora infestans (potato late blight), on the untreated lower surface. The level of disease control is then assessed and compared to untreated controls.
Results from such greenhouse experiments consistently demonstrate high levels of efficacy on the untreated surface. For example, when this compound was applied to the adaxial side of grape leaves, it provided nearly complete control of downy mildew sporulation on the abaxial side. This indicates that the compound effectively penetrates the leaf cuticle and mesophyll tissue to reach the untreated side in concentrations sufficient to inhibit pathogen development. This translaminar movement ensures robust protection of the entire leaf structure, even with incomplete spray coverage.
Table 2: Translaminar Efficacy of this compound Against Plasmopara viticola on Grape Leaves Data based on experiments where only the upper (adaxial) leaf surface was treated.
| Treatment Application | Inoculated Surface | Disease Incidence (%) | Efficacy (%) |
| Untreated Control | Lower (Abaxial) | 95.0% | 0.0% |
| This compound | Lower (Abaxial) | 2.5% | 97.4% |
Protective and Curative Action Research in Disease Control
This compound demonstrates both protective and curative properties against oomycete pathogens, although its strength is significantly greater in a protective capacity. Research distinguishes these actions by varying the timing of fungicide application relative to pathogen inoculation.
Protective (Prophylactic) Action: This is assessed by applying this compound to plant tissues before they are challenged with the pathogen. Studies show that when applied 24 to 72 hours prior to inoculation with zoospores of pathogens like P. infestans or P. viticola, this compound provides exceptional disease control, often exceeding 95% efficacy. It effectively inhibits spore germination, germ tube elongation, and initial host penetration.
Curative (Therapeutic) Action: This is measured by applying the fungicide after the plant has been inoculated and infection has been established. The curative activity of this compound is present but time-dependent and less potent than its protective action. When applied 24 hours after inoculation, it can still provide a moderate to high level of control by arresting the early development of mycelia within the host tissue. However, its efficacy diminishes significantly when applied at later time points (e.g., 48 or 72 hours post-inoculation), as the pathogen becomes more established.
This research profile establishes this compound as a premier preventative fungicide, with its primary utility in application schedules designed to protect crops before the onset of disease pressure.
Table 3: Comparative Protective vs. Curative Efficacy of this compound Against Potato Late Blight (P. infestans)
| Application Timing Relative to Inoculation | Type of Action | Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | - | 88.5% | 0% |
| 24 hours before inoculation | Protective | 1.5% | 98.3% |
| 24 hours after inoculation | Curative | 25.3% | 71.4% |
| 48 hours after inoculation | Curative | 56.2% | 36.5% |
Morphological and Cellular Impacts on Fungal Hyphae (e.g., Scanning Electron Microscopy for Mycelial Abnormalities)
This compound exerts a profound and visually distinct impact on the morphology and cellular integrity of oomycete hyphae. Its mode of action involves the inhibition of an oxysterol-binding protein (OSBP), which is essential for lipid transport and membrane integrity in oomycetes. The disruption of this process leads to catastrophic structural failure in the pathogen.
Studies using Scanning Electron Microscopy (SEM) have provided clear visual evidence of these effects. When oomycete mycelia, such as those of Phytophthora sojae, are grown on media amended with this compound, they exhibit severe and characteristic abnormalities within hours of exposure. These observed impacts include:
Hyphal Swelling: The most prominent effect is the rapid and abnormal swelling of the hyphal tips and intercalary sections, resulting in bulbous, distorted structures.
Excessive Branching and Coiling: Hyphae often display atypical, excessive branching and coiling, indicating a loss of normal apical dominance and directional growth.
Cytoplasmic Leakage: The compromised integrity of the cell membrane leads to the leakage of cytoplasm from the hyphae.
Lysis and Disintegration: In later stages, the hyphal walls rupture (lysis), leading to the complete collapse and disintegration of the mycelial structure.
These morphological aberrations are a direct consequence of the disruption of cellular membrane synthesis and stability. The inability to properly regulate lipid homeostasis and maintain the plasma membrane leads to osmotic instability and swift cell death, effectively halting the growth and spread of the fungus.
Research on the Environmental Fate and Plant Metabolism of Fluoxapiprolin
Metabolic Pathways in Agricultural Crops
Studies investigating the metabolism of fluoxapiprolin in plants have been conducted on primary crops such as grapes, lettuce, and potatoes, as well as on rotational crops. researchgate.netapvma.gov.au These studies utilize radiolabelled this compound to trace its transformation into various metabolites within the plant. apvma.gov.au
In primary crop metabolism studies involving grapes, lettuce, and potatoes, the parent this compound compound is the primary component of the residue. researchgate.net However, several metabolites have been identified. The only metabolites observed at levels greater than 10% of the Total Radioactive Residue (TRR) were BCS-CS55621-pyrazole-alanine and BCS-CS55621-pyrazole acetic acid. researchgate.net These findings indicate a consistent metabolic pathway across these different types of crops. researchgate.net
The metabolism of this compound has also been examined in rotational crops, specifically turnips, swiss chard, and wheat, after the primary application to the soil. apvma.gov.au In these rotational crop studies, no parent this compound was detected in any analyzed samples. apvma.gov.au The metabolic profile in these crops was distinct from that of the primary crops.
In the wheat matrices of the first rotation, BCS-CS55621-phenyl-isoxazole acid was the only identified compound in experiments using a phenyl radiolabel. apvma.gov.au In experiments using a pyrazole (B372694) radiolabel, higher TRRs were observed, with a number of compounds exceeding 10% TRR. apvma.gov.au Across the various rotational crop matrices, BCS-CS55621-pyrazole-alanine and BCS-CS55621-pyrazole acetic acid were identified as major metabolites. apvma.gov.au
Dissipation Kinetics and Persistence in Field Conditions
The dissipation and persistence of this compound are influenced by the specific plant it is applied to and various environmental factors.
Field studies on cucumber and tomato have been conducted to understand the dissipation behavior of this compound over time. apvma.gov.aunih.gov In cucumber, residues of this compound remained steady for the first three days after application before declining to below the Limit of Quantitation (LOQ) of 0.01 mg kg⁻¹ by the fifth day. apvma.gov.aunih.gov
In tomato, the dissipation followed second-order kinetics, with residues falling below the LOQ from day 14 onwards. apvma.gov.aunih.gov Notably, in these studies, all measured metabolites of this compound were below the LOQ from day zero in all matrices, indicating that the parent compound is the primary residue of concern in these specific crops. apvma.gov.aunih.gov
Table 1: Dissipation of this compound Residues in Cucumber and Tomato Data based on field trials. LOQ = Limit of Quantitation (0.01 mg kg⁻¹).
| Crop | Time After Application | Residue Status |
|---|---|---|
| Cucumber | 0-3 Days | Steady |
| 5 Days | ≤ LOQ | |
| Tomato | 14 Days | ≤ LOQ |
The degradation of this compound in soil is a key aspect of its environmental fate. The compound is stable to hydrolysis in water at environmentally relevant temperatures. apvma.gov.au
Photolysis : When exposed to continuous irradiation, this compound undergoes photolysis with a calculated half-life (DT50) of 39 days. apvma.gov.au This process leads to the formation of nine to fourteen minor degradation products, none of which exceed 10% of the applied radioactivity. apvma.gov.au
Field studies across multiple European sites showed that this compound degradation could be described by single first-order (SFO) kinetics at some sites, with DT50 values ranging from 30 to 209 days. researchgate.net
Mobility and Distribution within Environmental Compartments
The movement of this compound within plants and its distribution in the broader environment are critical for understanding its behavior post-application.
Within plants, this compound has demonstrated systemic translocation capability. nih.gov This was confirmed in pepper plants, indicating that the compound can be absorbed and moved within the plant's vascular system. nih.gov
In soil, this compound exhibits limited mobility. researchgate.net Standard batch equilibrium tests on various soil types showed sorption strength (Kf) values ranging from 61 to 229 L/kg, which is not correlated with the organic carbon levels of the soil. researchgate.net Field studies have confirmed this limited movement, showing that residues are essentially retained in the top 10 cm of the soil layer with no significant leaching observed. researchgate.net In contrast, some of its soil metabolites, such as BCS-CC26101, have been found to have very high mobility. researchgate.net The low vapor pressure of this compound indicates that volatilization is not expected to be a significant route of dissipation from soil or plant surfaces. apvma.gov.au
Soil Mobility Studies
The mobility of a pesticide in soil determines its potential to move into water sources or other parts of the environment. Studies on this compound indicate that it has limited mobility in soil, largely due to its tendency to bind to soil particles (a process called sorption) and its rate of degradation.
Sorption: Batch equilibrium studies, a standard laboratory method to assess sorption, were conducted on various soil types. The Freundlich sorption coefficient (Kf) is a key indicator of this binding affinity. For this compound, Kf values ranged from 61 to 229 L/kg, with a mean value of 143 L/kg. apvma.gov.au These relatively high values suggest that this compound binds strongly to soil particles, which limits its movement. apvma.gov.auchemsafetypro.com Interestingly, the sorption strength did not show a correlation with the organic carbon content of the soils tested. apvma.gov.au
Interactive Table: Sorption Coefficients of this compound in Soil
| Parameter | Value Range (L/kg) | Mean Value (L/kg) | Mobility Interpretation |
| Kf | 61 - 229 | 143 | Limited Mobility |
Degradation and Leaching: The persistence of a compound in soil is measured by its half-life (DT50), the time it takes for half of the initial amount to break down. In laboratory studies under aerobic conditions, this compound was found to be moderately persistent, with DT50 values between 36 and 81 days (geometric mean of 47 days). apvma.gov.au
Crucially, these field studies showed no evidence of leaching. Residues of this compound were consistently found in the top 10 cm of the soil profile at all locations, indicating that the compound does not readily move downwards through the soil. apvma.gov.au
Interactive Table: Field Degradation Half-Life (DT50) of this compound
| Study Location | DT50 Range (days) |
| Southern Europe | 30 - 123 |
| Northern Europe | 119 - 209 |
| Geometric Mean | 99 |
Presence and Fate of Metabolites in Groundwater
When this compound degrades in the soil, it forms several metabolites. The behavior of these metabolites is critical for assessing the potential risk to groundwater.
Identification and Mobility of Metabolites: The primary degradation pathway of this compound in aerobic soil involves hydroxylation to form the metabolite BCS-CY96288. apvma.gov.au Further breakdown through the cleavage of an amide bond leads to the formation of BCS-CC26101. apvma.gov.au
Regulatory assessments have identified two specific metabolites as "groundwater metabolites": BCS-CZ38260 and 3,5-bis(difluoromethyl)-1H-pyrazole (also known as BCS-BP32808). apvma.gov.au
Unlike the parent compound, some of these metabolites are highly mobile. Standard batch equilibrium studies revealed that both BCS-CC26101 and BCS-BP32808 exhibit very high mobility, with Kf values of less than 1 L/kg in all soils tested. apvma.gov.au This indicates a high potential for these metabolites to leach through the soil profile.
Fate of Metabolites: The persistence and transformation of these metabolites vary depending on environmental conditions. Under aerobic (oxygen-rich) conditions, the metabolite BCS-CC26101 is formed. apvma.gov.au However, when conditions become anaerobic (oxygen-depleted), as might occur in flooded soils, the degradation of BCS-CC26101 slows down considerably. apvma.gov.au For instance, in one study, its concentration decreased from 25% of applied radioactivity at the start of anaerobic conditions to only 2% after 90 days. apvma.gov.au
Another metabolite, BCS-CY96288, reaches its maximum concentration around the time soil becomes flooded and its levels are maintained under anaerobic conditions. apvma.gov.au The metabolite BCS-CZ38260 is formed at similar levels in both aerobic and anaerobic conditions. apvma.gov.au
Interactive Table: Key this compound Metabolites and Their Soil Mobility
| Metabolite ID | Role/Designation | Soil Mobility (Kf) | Mobility Classification |
| BCS-CY96288 | Initial degradation product | Data not specified | Not specified |
| BCS-CC26101 | Major soil metabolite | < 1 L/kg | Very High |
| BCS-CZ38260 | Groundwater metabolite | Data not specified | Not specified |
| BCS-BP32808 | Groundwater metabolite | < 1 L/kg | Very High |
Advancements in Fluoxapiprolin Synthesis and Structure Activity Relationship Sar Research
Exploration of Novel Synthetic Methodologies for Fluoxapiprolin and its Precursors
The synthesis of this compound involves a multi-step process that assembles its complex molecular architecture. One documented synthetic route begins with a trichlorinated and vinylated cyclohexene (B86901) oxide. chemicalbook.com This starting material undergoes thermal aromatization to form an o,o'-disubstituted styrene, which is then sulfonylated to produce a mesylate intermediate. chemicalbook.com The critical isoxazoline (B3343090) ring is formed by converting the C–C double bond with chloroacetylhydroximinoyl chloride. chemicalbook.com
The subsequent steps involve the condensation of this isoxazoline derivative with piperidine-4-carbothioamide, which concurrently introduces the piperidine (B6355638) and thiazole (B1198619) rings, forming a piperidinium (B107235) salt. chemicalbook.com This salt is then transformed into a chloroacetamide derivative using chloroacetyl chloride. chemicalbook.com In the final step, a nucleophilic substitution reaction between the chloroacetamide derivative and 3,5-bis(difluoromethyl)pyrazole yields the this compound molecule. chemicalbook.com
An alternative approach highlights the alkylation of a bis-difluoromethyl pyrazole (B372694) intermediate as a key step. rhhz.net This crucial pyrazole precursor can itself be synthesized via two different pathways from 1,1-difluoroacetone, demonstrating flexibility in the manufacturing process of key intermediates. rhhz.net
This compound is a racemic mixture, and research has indicated that its (R) and (S) enantiomers exhibit nearly identical biological activity. chemicalbook.com This finding has meant that, unlike for some other chiral agrochemicals, the development of a specific asymmetric synthesis for a single, more active enantiomer has not been a primary research driver.
This contrasts with the structurally similar fungicide oxathiapiprolin (B609797), where the R-(−)-enantiomer is significantly more potent—between 2.49 and 13.30 times more fungicidal—than the S-(+)-enantiomer against various oomycetes. nih.govacs.org For such compounds, enantioselective synthesis is crucial for optimizing efficacy and reducing the environmental load. acs.org While not a current focus for this compound itself, advancements in the catalytic asymmetric synthesis of agrochemicals continue to be a significant area of research, offering potential future applications should an enantioselective advantage be discovered in novel analogs. acs.org
Structure-Activity Relationship (SAR) Studies for Enhanced Fungicidal Potency
SAR studies are fundamental to understanding how the different structural components of this compound contribute to its fungicidal power. Much of this understanding is derived from research on this compound itself and its close analog, oxathiapiprolin, which shares the same core heterocyclic structure. nih.govfrontiersin.org
The four heterocyclic rings in this compound are all considered vital for its high efficacy. chemicalbook.comnih.govfrontiersin.org
Piperidine and Thiazole Rings : SAR studies on related compounds have demonstrated that the piperidine and thiazole rings are crucial for biological activity. nih.govfrontiersin.orgfrontiersin.org For instance, synthesizing derivatives where the piperidine ring was opened resulted in compounds with lower fungicidal activity, confirming the importance of the intact ring structure. frontiersin.org The thiazole ring is also considered critical for the activity of this class of fungicides. frontiersin.orgfrontiersin.org
Pyrazole Ring : The pyrazole moiety, specifically the 3,5-bis(difluoromethyl)-1H-pyrazole group, is a key component found in several modern fungicides. nih.govacs.org Research into pyrazole analogs shows that substituents on this ring can have significant effects on antifungal activity. nih.gov
Isoxazoline Ring : The arrangement of the thiazole and isoxazoline rings, which are heteroatom-rich fragments, influences bioactivity. nih.govfrontiersin.org The relative position of the nitrogen atoms within this connected system has been shown to have a significant impact on the fungicidal potency of derivatives. nih.govfrontiersin.orgfrontiersin.org
Table 1: Influence of Core Heterocyclic Rings on Fungicidal Activity
| Heterocyclic Ring | SAR Finding | Implication for Bioactivity | Source(s) |
| Piperidine | Ring-opening leads to decreased activity in analogs. | The intact cyclic structure is essential for high potency. | frontiersin.org |
| Thiazole | Considered a critical component for the activity of the oxathiapiprolin class. | Modifications to this ring can significantly reduce or alter efficacy. | frontiersin.orgfrontiersin.org |
| Pyrazole | Substituents on the pyrazole ring significantly affect activity in analogs. | The difluoromethyl groups are key for this compound's potency. | nih.gov |
| Isoxazoline | The spatial arrangement of nitrogen atoms in the linked thiazole-isoxazoline system is important. | The specific conformation of this dual-ring system impacts bioactivity. | nih.govfrontiersin.orgfrontiersin.org |
The specific substituents on the core heterocyclic and phenyl rings are fine-tuned to maximize the fungicidal profile of this compound.
Difluoromethyl Groups : The introduction of fluorine-containing substituents, such as the difluoromethyl groups on the pyrazole ring of this compound, is a common strategy in modern agrochemical design to enhance biological activity and influence other properties. acs.orgresearchgate.netresearchgate.net
Phenyl Ring Substituents : In related analogs, modifying the substituents on the phenyl ring has been explored to enhance performance. For example, introducing a meta-trifluoromethyl (m-CF3) group on the benzene (B151609) ring of an oxathiapiprolin analog resulted in superior activity against P. cubensis and P. infestans compared to the parent compound. frontiersin.org
Other Functional Groups : Studies on derivatives have revealed the importance of other functional groups. For example, a phenolic or enolic hydroxyl group installed at the β-position of a carboxamide was found to be significant for the bioactivity of certain oxathiapiprolin derivatives. nih.govfrontiersin.org
As a chiral molecule, this compound exists as two enantiomers. However, unlike many other chiral pesticides, both the (R) and (S) forms of this compound demonstrate nearly equivalent fungicidal activity. chemicalbook.com This is a notable distinction from its structural analog, oxathiapiprolin, which shows significant enantioselectivity.
Table 2: Comparison of Enantioselective Bioactivity
| Compound | Enantiomer | Bioactivity Finding | Source(s) |
| This compound | (R) and (S) forms (racemate) | The R and S forms have almost the same biological activity. | chemicalbook.com |
| Oxathiapiprolin | R-(-)-enantiomer | 2.49 to 13.30 times more fungicidal than the S-(+)-enantiomer. | nih.govacs.org |
| S-(+)-enantiomer | Significantly less active than the R-(-)-enantiomer. | nih.govacs.org |
Development of New this compound Analogs for Resistance Management
The development of resistance in target pathogens is a significant challenge for single-site fungicides like this compound. researchgate.net The Fungicide Resistance Action Committee (FRAC) has classified OSBPI fungicides in a medium to high-risk category, necessitating proactive resistance management strategies. frac.infonzpps.org A key concern is the cross-resistance observed between this compound and oxathiapiprolin. frac.infonzpps.org
Research into new analogs is a critical strategy to overcome resistance. Studies have identified specific point mutations in the target protein, PcORP1, that can confer high levels of resistance to this compound. researchgate.net Therefore, the development of new analogs focuses on molecules that can either evade or overcome these resistance mechanisms.
Strategies for developing resistance-management analogs include:
Modification of the Core Structure : Based on the binding mechanism of the parent compounds, new analogs are designed and synthesized. For example, research on oxathiapiprolin has led to the development of compound 2l , which showed a control efficiency comparable to the commercial product and is considered a promising lead for discovering new OSBP fungicides. researchgate.net
Introduction of SAR-Inducing Moieties : One innovative approach involves incorporating chemical groups that can induce Systemic Acquired Resistance (SAR) in the host plant. For instance, introducing a 3,4-dichloroisothiazole group into the oxathiapiprolin scaffold was explored to create novel fungicides that not only act directly on the pathogen but also enhance the plant's own defense mechanisms. nih.govfrontiersin.org This dual-action approach can be a valuable tool in integrated pest management and resistance mitigation. nih.gov
Design and Synthesis of Derivatives with Modified Efficacy or Resistance Profiles
Research into the chemical compound this compound, a member of the piperidinyl thiazole isoxazoline class of fungicides, has led to significant advancements in understanding its structure-activity relationship (SAR). These investigations are pivotal in designing and synthesizing novel derivatives with enhanced efficacy, broader activity spectrums, or the ability to overcome potential resistance mechanisms. This compound's mode of action involves the inhibition of an oxysterol-binding protein (OSBP), a novel target that has been the focus of extensive derivative development. ccspublishing.org.cnresearchgate.net
Systematic exploration of the this compound structure has revealed that the piperidine and thiazole rings are fundamental for its potent fungicidal activity against oomycete pathogens. nih.govfrontiersin.org Modifications to these core structures have been a primary strategy in the development of new analogues. Researchers have employed bioisosteric replacement and other synthetic strategies to vary four key regions of the piperidinyl thiazole fungicide scaffold, leading to derivatives with robust in vitro and in vivo activity against devastating plant pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. researchgate.netnih.gov
One notable area of research has focused on the spatial arrangement of the heteroatoms within the molecule. The thiazole and isoxazoline rings in this compound are heteroatom-rich, and the relative positioning of their nitrogen atoms has a significant impact on biological activity. nih.govacs.org A study involving the synthesis of novel piperidyl thiazole derivatives with oxime ether and oxime ester moieties explored this relationship. It was discovered that the fungicidal activity of these derivatives was sensitive to the orientation of the nitrogen atoms. Specifically, compounds where the two nitrogen atoms were on opposite sides of the molecular structure tended to show higher efficacy compared to those where the nitrogens were on the same side, a configurationally significant deviation from the parent this compound structure. acs.org
For instance, a series of oxime ether derivatives were synthesized and tested against Phytophthora capsici. The results, as detailed in the table below, demonstrate the potent activity of these new analogues, with some exhibiting higher in vitro efficacy than established fungicides.
| Compound | Modification | Target Pathogen | EC₅₀ (µg/mL) |
| 11b | Oxime ether derivative | Phytophthora capsici | 0.0104 |
| 11d | Oxime ether derivative | Phytophthora capsici | Moderate to good activity |
| 11e | Oxime ether derivative | Phytophthora capsici | Moderate to good activity |
| 11g | Oxime ether derivative | Phytophthora capsici | Moderate to good activity |
| Dimethomorph (Reference) | - | Phytophthora capsici | 0.1148 |
| Diacetylenyl amide (Reference) | - | Phytophthora capsici | 0.040 |
| Data sourced from studies on novel piperidyl thiazole derivatives. acs.org |
These findings underscore the potential for designing highly active fungicides by modifying the core this compound structure. Further research has also explored the introduction of O-linked heterocycles, bicyclic piperidines, and sulfoximine-substituted aryls, which have shown promising and robust transfer of in vitro activity to greenhouse conditions. researchgate.netnih.gov
In addition to enhancing efficacy, the synthesis of new derivatives is also a crucial strategy for managing fungicide resistance. Resistance to this compound has been linked to point mutations in the target protein, oxysterol-binding protein-related protein 1 (ORP1). ccspublishing.org.cn The development of derivatives with altered binding characteristics to the target site could provide solutions to overcome this resistance. By understanding the SAR of this compound, chemists can rationally design next-generation fungicides that are not only more potent but also more durable in the face of evolving pathogen populations.
Advanced Analytical Methodologies for Fluoxapiprolin and Its Metabolites in Research
Method Development for Quantitative Analysis in Complex Biological and Environmental Matrices
The development of robust analytical methods for fluoxapiprolin and its metabolites requires careful consideration of the analyte's physicochemical properties and the complexity of the sample matrix. Key metabolites often included in analytical methods are BDM-pyrazole (BP 32808), pyrazole-acetic acid (CC 26101), pyrazole-methylsulphinyl acid (DE 72760), and pyrazole-alanine (DE 61185). researchgate.net
Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of this compound and its metabolites. nih.govresearchgate.net This technique offers unparalleled selectivity and sensitivity, which are essential for detecting trace levels of these compounds in intricate matrices such as fruits, vegetables, and soil. researchgate.net
The chromatographic separation is typically achieved using a C18 reversed-phase column, which effectively separates this compound and its metabolites from matrix interferences. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water (sometimes with additives like formic acid to improve ionization). researchgate.netacs.org
For detection, tandem mass spectrometry is operated in the positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte in the multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and minimizes the potential for false positives.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Parameter | Typical Setting |
| Chromatographic Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water (with Formic Acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Optimization of Sample Preparation Techniques (e.g., QuEChERS Method)
Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analytes of interest prior to LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted and optimized for the extraction of this compound and its metabolites from various agricultural and environmental matrices. researchgate.netnih.govresearchgate.net
The standard QuEChERS protocol involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts such as anhydrous magnesium sulfate (B86663) and sodium acetate. researchgate.net A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup. The choice of d-SPE sorbents is optimized based on the matrix. For example, a combination of primary secondary amine (PSA) and C18 sorbents is often used to remove sugars, fatty acids, and other interferences from fruit and vegetable samples. researchgate.net
In studies involving complex matrices like cucumber and tomato, it has been noted that significant matrix effects can occur for some metabolites. nih.govscispace.com To compensate for these effects, the use of matrix-matched standards for calibration is a common and necessary practice to ensure accurate quantification. nih.govscispace.com The optimization of the QuEChERS method has been shown to yield high recovery rates, generally within the acceptable range of 70-120%, for this compound and its key metabolites. researchgate.netresearchgate.net
Method Validation for Research Applications
To ensure the reliability and reproducibility of research findings, analytical methods for this compound and its metabolites undergo rigorous validation in accordance with international guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). researchgate.net
Assessment of Selectivity, Linearity, Precision, and Reproducibility
Method validation encompasses the evaluation of several key performance parameters:
Selectivity: The ability of the method to differentiate and quantify the analytes of interest from other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks in blank matrix samples at the retention times of the target analytes.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is assessed by analyzing a series of standard solutions at different concentrations. For this compound and its metabolites, excellent linearity is consistently achieved, with correlation coefficients (R²) typically greater than 0.99.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). For this compound, precision studies have shown relative standard deviations (RSDs) to be well within the acceptable limit of less than 20%. researchgate.net
Table 2: Summary of Method Validation Data for this compound in Tomato
| Validation Parameter | Result | Reference |
| Linearity (R²) | >0.99 | researchgate.net |
| Precision (RSD) | <20% | researchgate.net |
| Mean Recovery | >80% | researchgate.net |
Determination of Limits of Detection and Quantification for Research Samples
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of the analytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For this compound and its metabolites, validated LC-MS/MS methods have achieved low LOQs, demonstrating their suitability for residue analysis in various research applications. The LOQ is often established at a level that is compliant with regulatory maximum residue limits (MRLs).
Table 3: Limits of Quantification (LOQ) for this compound in Various Matrices
| Matrix | LOQ (mg/kg) | Reference |
| Cucumber | 0.01 | nih.govaau.in |
| Tomato | 0.01 | nih.govaau.in |
| Tomato | 0.05 | researchgate.net |
| Onion | 0.05 | researchgate.net |
| Soil | 0.05 | researchgate.net |
Future Directions and Emerging Research Areas for Fluoxapiprolin
Integrated Fungicide Resistance Management Strategies Based on Research Insights
The high specificity of Fluoxapiprolin, while beneficial for its targeted activity, also places it at a high risk for the development of target-site resistance. Research insights into the molecular basis of this risk are fundamental to creating robust integrated fungicide resistance management (IFRM) strategies. The Fungicide Resistance Action Committee (FRAC) has classified this compound in Group 49, highlighting its unique mechanism and the absence of cross-resistance with other oomycete fungicides.
Effective IFRM programs for this compound are built on the principle of rotating or combining it with fungicides from different FRAC groups. This prevents the continuous selection pressure that can lead to the proliferation of resistant pathogen populations. Research has identified several key partner groups for this compound:
Phenylamides (FRAC Group 4): Compounds like Metalaxyl-M target RNA polymerase I, offering a completely different biochemical pathway for disruption.
Carboxylic Acid Amides (CAA) (FRAC Group 40): Fungicides such as Mandipropamid inhibit cellulose (B213188) synthase, disrupting cell wall formation, a critical process not affected by this compound.
Quinone outside Inhibitors (QoI) (FRAC Group 11): Fungicides like Azoxystrobin inhibit mitochondrial respiration by binding to the cytochrome bc1 complex, representing another distinct mode of action.
Molecular studies have confirmed that resistance to this compound in laboratory-mutated strains of Phytophthora capsici is linked to specific point mutations in the OSBP-related protein 1 gene (ORP1). This knowledge reinforces the necessity of non-consecutive applications and underscores the importance of using this compound strictly within the framework of a pre-defined spray program that incorporates multiple, unrelated modes of action.
Table 1: Potential Fungicide Partners for this compound in Resistance Management Programs This table is interactive. You can sort the columns by clicking on the headers.
| FRAC Group | Chemical Class | Example Compound | Mode of Action (Target Site) | Rationale for Partnership |
| 49 | Piperidinyl-thiazole-isoxazoline | This compound | Oxysterol-binding protein (OSBP) homologue | (Baseline Fungicide) |
| 4 | Phenylamides | Metalaxyl-M | RNA polymerase I | Targets nucleic acid synthesis, a fundamentally different process. |
| 11 | Quinone outside Inhibitors (QoI) | Azoxystrobin | Cytochrome bc1 complex (ubiquinol oxidase) in mitochondria | Disrupts cellular respiration and energy production. |
| 40 | Carboxylic Acid Amides (CAA) | Mandipropamid | Cellulose synthase | Inhibits cell wall biosynthesis, crucial for structural integrity. |
| 28 | Carboxamides (SDHI) | Fluopyram | Succinate dehydrogenase | Also targets mitochondrial respiration but at a different complex (Complex II). |
| 21 | Quinone inside Inhibitors (QiI) | Cyazofamid | Cytochrome bc1 complex (ubiquinone reductase) in mitochondria | Targets respiration but at a different site than QoI fungicides. |
Advanced Computational Modeling and Predictive Analytics in this compound Research
The development and optimization of this compound have been significantly aided by advanced computational tools, and these methods continue to drive future research. Computational modeling allows scientists to investigate molecular interactions and predict biological activity, accelerating the research cycle and reducing reliance on traditional, time-consuming screening methods.
Key computational approaches being applied include:
Molecular Docking: These simulations model the precise binding of this compound within the ligand-binding pocket of the oomycete OSBP. This has been instrumental in elucidating the key amino acid residues responsible for the strong interaction and high affinity, providing a structural basis for its potent activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of this compound analogs and their observed fungicidal efficacy. By analyzing how modifications to the molecule (e.g., changes in substituents on the phenyl or isoxazoline (B3343090) rings) affect its properties, researchers can predict the activity of novel, yet-to-be-synthesized compounds, guiding synthetic chemistry efforts toward more potent or spectrally diverse molecules.
Predictive Resistance Modeling: By simulating the structural and energetic impact of potential mutations in the OSBP target protein, computational models can predict which amino acid changes are most likely to confer resistance while maintaining the protein's vital function for the pathogen. This predictive insight allows for the proactive development of diagnostic tools and second-generation inhibitors.
Table 2: Application of Computational Techniques in this compound Research This table is interactive. You can sort the columns by clicking on the headers.
| Computational Technique | Primary Application in this compound Research | Research Outcome |
| Molecular Docking | Simulating the binding pose and interactions with the OSBP target protein. | Elucidation of the binding mechanism; identification of key amino acid residues for high-affinity binding. |
| QSAR Modeling | Correlating chemical structure with fungicidal activity. | Guiding the design of new, more potent this compound analogs; optimizing molecular structure for efficacy. |
| Pharmacophore Modeling | Identifying the essential 3D chemical features required for OSBP inhibition. | Creating a virtual template for screening new chemical libraries to find novel scaffolds with the same mode of action. |
| Resistance Mutation Analysis | Predicting the structural impact of mutations in the OSBP gene. | Forecasting likely resistance mutations; informing the design of resistance-breaking molecules. |
Exploration of Synergistic Interactions with Other Agrochemicals for Enhanced Efficacy
A significant area of emerging research is the identification of synergistic combinations where the combined effect of this compound and another agrochemical is greater than the sum of their individual effects. Synergism can lead to enhanced disease control, a broader activity spectrum, and potentially lower application rates, contributing to more sustainable agricultural practices.
Research has demonstrated notable synergistic or additive effects when this compound is co-applied with fungicides that have different modes of action. For example, studies on the control of late blight (Phytophthora infestans) have shown that mixtures of this compound and Mandipropamid provide superior and more consistent control than either compound used alone. The rationale is that simultaneously targeting both OSBP-mediated lipid transport (this compound) and cell wall synthesis (Mandipropamid) creates multiple points of failure for the pathogen, making it more difficult for it to survive and proliferate.
Other potential synergistic partners include:
Cymoxanil (FRAC Group 27): A multi-site inhibitor with a complex mode of action that provides post-infection curative activity, complementing the primarily preventative action of this compound.
Zoxamide (FRAC Group 22): This compound disrupts microtubule dynamics and nuclear division, offering another distinct mechanism to pair with this compound.
These combinations are not only crucial for enhancing efficacy but also form a cornerstone of anti-resistance strategies, as it is statistically far less probable for a pathogen to simultaneously develop resistance to two different modes of action.
Role of this compound in Sustainable Plant Disease Management Paradigms
This compound is poised to play a vital role in the shift towards more sustainable plant disease management, a key component of which is Integrated Pest Management (IPM). Its characteristics align well with the core principles of IPM, which prioritize targeted, effective interventions while minimizing environmental impact.
The sustainability profile of this compound is supported by several factors:
High Target Specificity: Its action is largely confined to oomycetes due to its specific OSBP target, resulting in minimal impact on non-target organisms, including beneficial insects, fungi, and soil microflora. This selectivity is a hallmark of a modern, environmentally conscious fungicide.
High Potency and Low Use Rates: The intrinsic potency of this compound allows for effective disease control at significantly lower application rates compared to older, broad-spectrum fungicides. This reduces the total chemical load introduced into the agricultural ecosystem.
Integration with Other Control Methods: In an IPM framework, this compound is not a silver bullet but a precision tool. Its use is best combined with cultural practices (e.g., ensuring proper soil drainage to discourage oomycete growth), the use of disease-resistant crop varieties, and disease forecasting models that guide the timing of applications to periods of highest risk. This integrated approach ensures that chemical controls are used only when necessary, preserving their efficacy.
Table 3: Integration of this compound into an IPM Program for Oomycete Control This table is interactive. You can sort the columns by clicking on the headers.
| IPM Component | Description | Role of this compound |
| Cultural Control | Practices that reduce pathogen survival and spread (e.g., crop rotation, sanitation, water management). | Complements cultural controls by providing a chemical barrier during high-pressure periods. |
| Host Resistance | Use of crop varieties genetically resistant or tolerant to specific oomycete diseases. | Protects genetically resistant varieties from new or more aggressive pathogen strains. |
| Biological Control | Use of beneficial microorganisms to suppress pathogens. | Its high specificity minimizes disruption to beneficial microbial communities used in biocontrol. |
| Chemical Control | Judicious application of fungicides based on monitoring and thresholds. | Serves as a highly effective, targeted chemical tool for preventative application, rotated with other modes of action. |
| Monitoring & Forecasting | Tracking environmental conditions and pathogen levels to predict disease outbreaks. | Application is guided by forecasting models to maximize efficacy and minimize unnecessary use. |
Identification of Novel Fungal Targets and Resistance Breaking Mechanisms
While managing resistance to this compound's current target is paramount, forward-looking research is also focused on two related fronts: identifying entirely new molecular targets within oomycetes and designing molecules that can overcome known resistance mechanisms.
The success of this compound in targeting OSBP has validated the strategy of identifying and inhibiting proteins that are essential for the pathogen but have no homolog in plants or mammals. Future research using genomics, proteomics, and transcriptomics aims to identify other such indispensable oomycete-specific proteins. These could become the targets for the next generation of oomycete-specific fungicides, providing new modes of action essential for long-term resistance management.
Simultaneously, research is intensely focused on "resistance-breaking" strategies. This involves:
Characterizing Resistance Mutations: Precisely identifying the amino acid substitutions in the OSBP protein that reduce or eliminate this compound binding.
Structure-Based Drug Design: Using the crystal structure of the mutated OSBP as a template to computationally design and synthesize second-generation piperidinyl-thiazole-isoxazoline molecules. These new compounds would be engineered to fit effectively into the altered binding pocket of the resistant protein, restoring fungicidal activity.
Investigating Non-Target-Site Resistance: Exploring other potential resistance mechanisms, such as increased metabolic detoxification of this compound by the pathogen or the upregulation of efflux pumps that actively remove the fungicide from the cell. If such mechanisms are identified, future strategies could involve co-formulations with inhibitors of these detoxification or efflux systems.
This dual approach of discovering new targets while simultaneously designing solutions for existing resistance ensures a dynamic and resilient pipeline for oomycete disease control.
Q & A
Basic: What analytical methods are recommended for detecting fluoxapiprolin residues in agricultural produce, and how are they validated?
This compound residues in crops like tomatoes and potatoes are typically quantified using high-performance liquid chromatography with diode-array detection (HPLC/DAD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Validation parameters, such as limit of quantitation (LOQ), accuracy, precision, and recovery rates, must comply with international standards (e.g., SANTE/11312/2021). For instance, LOQ values as low as 0.01 mg/kg have been achieved for this compound in field trials, ensuring sensitivity for regulatory compliance . The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method is widely adopted for sample preparation due to its efficiency in minimizing matrix interference .
Advanced: How can researchers design degradation kinetics studies to assess this compound’s environmental persistence across diverse agro-climatic conditions?
Field trials should incorporate half-life (DT50) calculations under varying soil types, temperature, and humidity. For example, this compound’s DT50 in tomatoes and potatoes was determined through residue decline studies over multiple growing seasons, with application rates reflecting regional agricultural practices (e.g., 15–20 g a.i./ha) . Advanced designs should include:
- Replicated plots across agro-climatic zones to account for environmental variability.
- First-order kinetic models to quantify degradation rates.
- Pre-harvest interval (PHI) adjustments based on residue dissipation curves (e.g., PHI of 35 days for tomatoes vs. 14 days for potatoes) .
Controlled greenhouse experiments can supplement field data to isolate climatic factors.
Basic: What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on this compound’s efficacy against oomycete pathogens?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for structuring hypothesis-driven studies. For example:
- Population : Potato crops infected with Phytophthora infestans.
- Intervention : this compound application at 20 g a.i./ha.
- Comparison : Untreated control or alternative fungicides.
- Outcome : Disease incidence reduction (%) and yield improvement.
- Time : Post-application intervals (e.g., 7–35 days) .
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with practical and academic goals, such as addressing gaps in regional maximum residue limit (MRL) data .
Advanced: How should researchers reconcile conflicting this compound MRLs across regulatory jurisdictions (e.g., Ukraine vs. New Zealand)?
Discrepancies in MRLs (e.g., 0.01 mg/kg in Ukraine vs. 0.09 mg/kg in New Zealand for tomatoes) require comparative risk assessment and stakeholder engagement :
- Statistical meta-analysis of residue data from field trials to identify outliers or methodological differences.
- Dietary intake calculations using the WHO/FAO deterministic model to evaluate exposure risks against acceptable daily intake (ADI) thresholds .
- Harmonization workshops with regulatory bodies to align MRLs with Codex Alimentarius guidelines. Documentation of application rates, PHI, and analytical methods is critical for transparency .
Basic: What parameters are essential for toxicological risk assessment of this compound in non-target organisms?
Key parameters include:
- Acute and chronic toxicity endpoints (e.g., LC50, NOAEL) for aquatic and terrestrial species.
- Metabolite profiling to identify transformation products (e.g., via LC-HRMS).
- Bioaccumulation potential using log Kow (octanol-water partition coefficient) values.
- Sorption coefficients (Kd) to assess soil mobility and groundwater contamination risks .
Studies should follow OECD or EPA test guidelines for reproducibility.
Advanced: What statistical models are optimal for analyzing this compound’s non-uniform residue distribution in crop matrices?
Monte Carlo simulations and bootstrap resampling can address variability in residue distribution. For example:
- Spatiotemporal modeling to map residue hotspots in field samples.
- ANOVA with post-hoc Tukey tests to compare residue levels across treatment groups.
- Probabilistic exposure assessment to estimate percentile-based consumer risks .
Advanced studies should report confidence intervals and uncertainty analysis to enhance regulatory acceptance.
Basic: How can researchers ensure reproducibility in this compound efficacy trials against plant pathogens?
Standardize protocols for:
- Pathogen inoculation (e.g., zoospore concentration, application method).
- Disease scoring (e.g., % leaf area affected).
- Environmental controls (e.g., humidity chambers for Phytophthora).
Publish detailed methods in supplementary materials, including equipment specifications and growth conditions .
Advanced: What mechanistic studies elucidate this compound’s inhibition of oxysterol-binding proteins in oomycetes?
Employ molecular docking simulations and cryo-EM to visualize ligand-protein interactions. Validate findings with:
- Gene knockout strains of Phytophthora to confirm target specificity.
- Metabolomic profiling to track disruptions in sterol biosynthesis pathways.
Comparative studies with other piperidinyl thiazole isoxazoline fungicides can highlight structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
